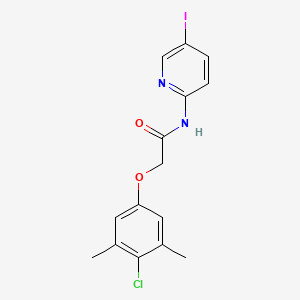
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'CIPA' and is primarily used in scientific research for its unique properties.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is not fully understood. However, studies have suggested that CIPA may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. CIPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that CIPA may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of several inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for cancer researchers who are looking for new and effective treatments for cancer. However, one of the limitations of using CIPA is its complex synthesis process, which can make it difficult and time-consuming to obtain.
将来の方向性
There are several future directions in which research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide can be carried out. One area of research could be to further understand the mechanism of action of CIPA and identify its molecular targets. Another area of research could be to investigate the potential applications of CIPA in other fields, such as inflammation and oxidative stress-related diseases. Additionally, research could be carried out to develop more efficient and cost-effective methods for the synthesis of CIPA.
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound with significant potential for scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new and effective treatments for cancer and other diseases.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction of 4-chloro-3,5-dimethylphenol with 5-iodo-2-pyridinecarboxylic acid in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide) and a coupling agent such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been extensively used in scientific research for its potential applications in various fields. One of its primary applications is in the field of cancer research. CIPA has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIN2O2/c1-9-5-12(6-10(2)15(9)16)21-8-14(20)19-13-4-3-11(17)7-18-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMJRMLOSJUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
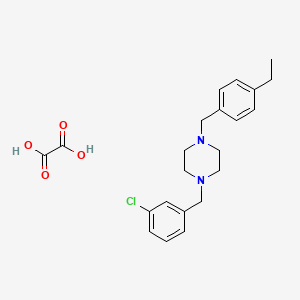
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

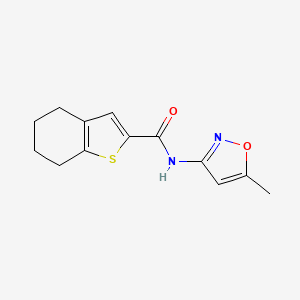
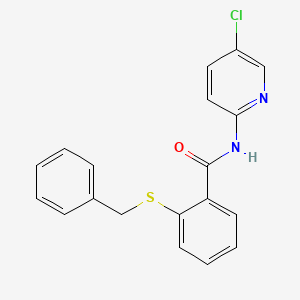
![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
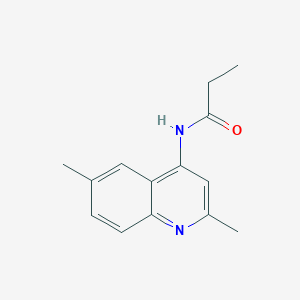
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)